![molecular formula C15H15N5OS B2871283 4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034226-05-4](/img/structure/B2871283.png)
4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule. Unfortunately, I could not find a direct description of this specific compound in the available literature .
Chemical Reactions Analysis
The chemical reactions involving “4-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide” are not explicitly mentioned in the available literature .Scientific Research Applications
Antiviral Activity
The structural features of the compound, particularly the presence of a pyrazole ring, suggest potential antiviral properties. Pyrazole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new derivatives with enhanced antiviral activities.
Anticancer Potential
Thiazole derivatives are known to possess anticancer activities. The combination of thiazole and pyrazole rings, as seen in this compound, can be explored for the development of new antitumor agents. These agents aim to obtain potent molecules with higher specificity and lower toxicity, which are of special interest in medicinal chemistry .
Antimicrobial Effects
Indole derivatives, which share structural similarities with the compound , have shown significant antimicrobial properties. This suggests that the compound could be synthesized into various scaffolds to screen for different pharmacological activities, including antimicrobial effects .
Anti-inflammatory Applications
The compound’s molecular framework is conducive to anti-inflammatory activity. Indole and pyrazole derivatives are known to possess anti-inflammatory properties, which could be harnessed in the development of new therapeutic agents for treating inflammation-related conditions .
Antidiabetic Activity
Compounds with an indole nucleus, similar to the one being analyzed, have been found to exhibit antidiabetic activities. This opens up the possibility of synthesizing new derivatives from the compound to explore its potential in managing diabetes .
Antimalarial and Antileishmanial Activities
The compound’s structure is conducive to antimalarial and antileishmanial activities. Molecular docking studies of similar compounds have shown desirable binding patterns in the active sites of target enzymes, characterized by lower binding free energy, indicating potential efficacy in treating diseases like malaria and leishmaniasis .
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target molecule, in this case, Lm-PTR1 . The compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This interaction results in changes in the target molecule that lead to the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition It is known that the compound has potent antileishmanial and antimalarial activities , suggesting that it disrupts essential biochemical processes in these organisms.
Result of Action
The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
4-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-7-11-5-12(8-16-6-11)13-3-4-19-20(13)2/h3-6,8-9H,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJKSXHZRWTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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